1,2,3,4-Tetrachloroyclopentane
Description
Contextualization within Halogenated Cyclopentanes Research
Halogenated cyclopentanes are a class of cyclic organic compounds that have garnered significant academic and industrial interest. The introduction of halogen atoms onto the cyclopentane (B165970) ring dramatically alters its physical and chemical properties, leading to a wide range of applications. Research in this area encompasses a variety of compounds, from simple monochlorinated cyclopentanes to highly substituted derivatives like octachlorocyclopentene. google.com
The study of halogenated cyclopentanes is significant for several reasons:
Synthetic Intermediates: These compounds often serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aiontosight.ai For instance, the controlled chlorination of cyclopentene (B43876) can yield 1,2-dichlorocyclopentane (B80874) and subsequently 1,2,3,4-tetrachlorocyclopentane, which can be a precursor to other valuable compounds. google.com
Conformational Analysis: The presence of bulky halogen atoms influences the conformation of the flexible cyclopentane ring. acs.org Understanding these conformational preferences is fundamental to predicting the reactivity and biological activity of these molecules.
Reaction Mechanisms: The study of reactions involving halogenated cyclopentanes, such as dehydrochlorination and substitution, provides insights into fundamental organic reaction mechanisms.
Within this context, 1,2,3,4-tetrachlorocyclopentane serves as a specific case study for understanding the effects of multiple halogen substitutions on a five-membered ring system. Its chemical behavior and reactivity are of interest to researchers developing new synthetic methodologies.
Scope and Significance of Academic Inquiry
Academic inquiry into 1,2,3,4-tetrachlorocyclopentane is multifaceted, addressing its synthesis, stereochemistry, and reactivity. The primary significance of this research lies in its contribution to the fundamental understanding of halogenated alicyclic hydrocarbons and its potential applications in chemical synthesis.
Key areas of academic investigation include:
Synthesis and Characterization: Research focuses on developing efficient and selective methods for the synthesis of 1,2,3,4-tetrachlorocyclopentane. A common method involves the controlled chlorination of cyclopentene. google.com Characterization of the resulting product mixture is crucial, as various isomers can be formed.
Stereoisomerism: With four stereocenters, 1,2,3,4-tetrachlorocyclopentane can exist as multiple stereoisomers. nih.govdoubtnut.com A significant part of the academic work involves the separation, identification, and characterization of these individual isomers to understand how their three-dimensional structure affects their properties and reactivity.
Reactive Intermediate: A major focus of research is its use as an intermediate in the synthesis of other compounds. For example, it can be a stepping stone in the production of octachlorocyclopentene, which is a precursor to hexachlorocyclopentadiene, a key component in the manufacture of certain pesticides and flame retardants. google.com
The table below provides a summary of the key properties of 1,2,3,4-tetrachlorocyclopentane.
| Property | Value |
| Molecular Formula | C₅H₆Cl₄ chemspider.comnih.govnih.gov |
| Average Mass | 207.903 g/mol chemspider.com |
| Monoisotopic Mass | 205.922361 Da chemspider.comnih.gov |
| CAS Number | 1122-14-1, 59808-78-5 chemspider.comnih.govchemicalbook.com |
The following table details some of the physical and chemical properties of a related compound, 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane, which is also a subject of research in the field of halogenated cyclopentanes. lookchem.comlookchem.com
| Property | Value |
| Molecular Formula | C₅Cl₄F₆ lookchem.com |
| Boiling Point | 155 °C at 760 mmHg lookchem.comlookchem.com |
| Density | 1.83 g/cm³ lookchem.com |
| Flash Point | 62.3 °C lookchem.comlookchem.com |
| Refractive Index | 1.415 lookchem.comlookchem.com |
| Vapor Pressure | 3.97 mmHg at 25°C lookchem.comlookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrachlorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl4/c6-2-1-3(7)5(9)4(2)8/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWDTNZPKDVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880405 | |
| Record name | 1,2,3,4-Tetrachlorocyclopentane | |
| Source | EPA DSSTox | |
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Molecular Weight |
207.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59808-78-5, 1122-14-1 | |
| Record name | Cyclopentane, tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059808785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrachlorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880405 | |
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| Record name | Tetrachlorocyclopentane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.286 | |
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| Record name | 1,2,3,4-Tetrachlorocyclopentane | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NZ7CFK7JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Engineering
Direct Chlorination Approaches to 1,2,3,4-Tetrachlorocyclopentane
Direct chlorination involves the reaction of cyclopentane (B165970) with chlorine gas, often under conditions that promote the substitution of hydrogen atoms with chlorine atoms on the cyclopentane ring. The progressive substitution leads to a mixture of chlorinated cyclopentanes, from which the desired 1,2,3,4-tetrachlorocyclopentane must be isolated.
Traditional methods for the chlorination of cyclopentane often involve liquid-phase or vapor-phase reactions initiated by an activating influence such as light. google.com The reaction temperature is a critical parameter; it must be controlled to be below the boiling point of the desired chlorinated product to allow for its removal from the reaction zone as a liquid, thereby preventing further chlorination. google.com For instance, in the synthesis of cyclopentyl chloride, a precursor to more highly chlorinated compounds, the reaction kettle might be heated to around 120°C. google.com
The efficiency of producing a specific polychlorinated derivative like 1,2,3,4-tetrachlorocyclopentane is heavily dependent on the molar ratio of the reactants. A higher ratio of cyclopentane to chlorine favors the production of monochlorinated products while minimizing the formation of undesirable polychlorides. google.com Conversely, achieving higher degrees of chlorination to obtain tetrachlorocyclopentane would necessitate adjusting this ratio to favor multiple substitution events. The data below illustrates how reactant ratios can influence the formation of polychlorinated "heavy ends" in cyclopentane chlorination.
Table 1: Effect of Reactant Ratio on Polychloride Formation
Modern synthetic chemistry emphasizes eco-friendly protocols, with solvent-free reactions gaining significant importance as a means to reduce or eliminate solvent waste, thereby preventing pollution. rsc.org These approaches can lead to rapid and efficient organic syntheses and transformations. rsc.org While specific literature detailing a solvent-free synthesis for 1,2,3,4-tetrachlorocyclopentane is not prevalent, the principles of solvent-free chemistry suggest potential enhancements. By conducting the chlorination in the absence of a solvent, the process could potentially benefit from higher reaction rates, easier product separation, and reduced environmental impact.
Byproduct minimization in direct chlorination is primarily achieved by controlling reaction parameters. Increasing the molar ratio of cyclopentane to chlorine significantly decreases the yield of polychlorinated byproducts. google.com For example, increasing the ratio from approximately 2:1 to 10:1 can reduce the formation of heavy ends from 45.4 mole percent to just 2.8 mole percent. google.com This control is crucial for selectively targeting a specific degree of chlorination.
Catalysis plays a pivotal role in optimizing chlorination reactions, influencing both the rate and selectivity of the process. In the context of cyclopentane chlorination, activation is essential for the reaction to proceed.
The halo-substitution of cyclopentane requires an activating influence, such as light, to proceed effectively; in total darkness, substantially no chlorination is observed. google.com While light serves as a common initiator for these reactions, specific chemical catalysts can also be employed. For instance, in the chlorination of other cyclic ketones, mixtures of dimethylformamide and hydrogen chloride have been used to catalyze enolization and dehydrochlorination, facilitating the introduction of chlorine atoms. researchgate.net However, specific information regarding the use of catalysts like arsenic trioxide in the direct chlorination of cyclopentane to 1,2,3,4-tetrachlorocyclopentane is not detailed in the available research.
Process variables, particularly pressure, offer a means of controlling the reaction environment. The total pressure within the reaction zone can be regulated, for example, by adjusting the temperature of a reflux condenser. google.com This control provides operational flexibility, allowing for the maintenance of optimal pressure for the specific halogenation reaction. google.com By managing the pressure, the partial pressures of the cyclopentane and halogen can also be regulated, influencing the reaction kinetics and product distribution. google.com
Catalytic Optimization Strategies in Chlorination Processes
Radical Chlorination Pathways for 1,2,3,4-Tetrachlorocyclopentane
Free-radical chlorination is a common pathway for the halogenation of alkanes, including cyclic alkanes like cyclopentane. chegg.commasterorganicchemistry.com This process occurs via a chain reaction mechanism that is typically initiated by ultraviolet (UV) light or heat. The conversion of cyclopentane to chlorocyclopentane (B1362555) in good yield is feasible through this pathway. chegg.com The mechanism proceeds in three main stages:
Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light, generating two highly reactive chlorine radicals (Cl•). masterorganicchemistry.com
Propagation: This stage involves a two-step cycle. A chlorine radical abstracts a hydrogen atom from the cyclopentane ring to form hydrogen chloride (HCl) and a cyclopentyl radical. This cyclopentyl radical then reacts with another chlorine molecule to yield a chlorocyclopentane product and a new chlorine radical, which continues the chain reaction. masterorganicchemistry.com To form 1,2,3,4-tetrachlorocyclopentane, this propagation cycle would need to repeat multiple times on the same molecule.
Termination: The chain reaction ceases when radicals combine with each other. This can involve the combination of two chlorine radicals to reform Cl₂, a chlorine radical and a cyclopentyl radical to form chlorocyclopentane, or two cyclopentyl radicals. masterorganicchemistry.com
The free-radical chlorination of cyclopentane typically results in a mixture of mono-, di-, tri-, and higher chlorinated products. Achieving a high yield of a specific isomer like 1,2,3,4-tetrachlorocyclopentane requires careful control of reaction conditions and subsequent purification of the product mixture.
Table 2: Chemical Compounds Mentioned
Photochemical Initiation and Stoichiometric Control
The synthesis of chlorinated alkanes and cycloalkanes often proceeds via a free-radical chain mechanism, which consists of three primary stages: initiation, propagation, and termination. aakash.ac.in Photochemical initiation is a common and effective method to begin this process. wikipedia.org
Initiation: The reaction is initiated by the application of ultraviolet (UV) light, which provides the energy for the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). youtube.comyoutube.com This step is crucial as it generates the initial radical species necessary to start the chain reaction.
Propagation: The highly reactive chlorine radical then abstracts a hydrogen atom from a cyclopentene (B43876) molecule or adds across the double bond, leading to the formation of various chlorinated intermediates. The reaction propagates as these new radical species react with other chlorine molecules, generating more chlorine radicals that continue the chain. youtube.com
Stoichiometric Control: Achieving the desired level of chlorination to produce 1,2,3,4-tetrachlorocyclopentane requires careful control of the stoichiometry. This is managed by regulating the amount of chlorine gas introduced into the reaction mixture over time. google.com If an excess of chlorine is used, the reaction can proceed to form more highly chlorinated products, such as octachlorocyclopentene. google.com Conversely, limiting the chlorine supply will result in lower-chlorinated products like 1,2-dichlorocyclopentane (B80874).
Solvent Systems and Temperature Parameters in Radical Reactions
While radical chlorinations have historically been carried out in chlorinated solvents like carbon tetrachloride, modern industrial processes often favor solvent-free conditions to improve efficiency and reduce environmental impact. mdpi.comacsgcipr.org
Solvent Systems: The industrial synthesis of 1,2,3,4-tetrachlorocyclopentane from cyclopentene can be performed without a solvent, where the liquid reactants themselves serve as the reaction medium. google.commdpi.com This approach simplifies product separation and reduces waste. If a solvent is deemed necessary, inert options are chosen to avoid unwanted side reactions with the highly reactive chlorine radicals. acsgcipr.org
Temperature Parameters: Temperature is a critical parameter in controlling the rate and selectivity of the chlorination reaction. The synthesis of 1,2,3,4-tetrachlorocyclopentane is specifically achieved by heating the reaction mixture to approximately 70°C during the continuous introduction of chlorine. google.com This controlled heating provides the necessary activation energy for the propagation steps of the radical chain reaction without promoting undesired over-chlorination or thermal degradation.
Advanced Purification Techniques for Synthesized Products
The purification of the synthesized 1,2,3,4-tetrachlorocyclopentane is essential to ensure its suitability for subsequent reaction steps. The crude product mixture may contain residual reactants, solvents, and other chlorinated byproducts. Advanced chromatographic techniques are often employed for this purpose.
Adsorption Chromatography: A highly effective method for purifying chlorinated hydrocarbons is adsorption chromatography using materials like Florisil (a magnesium-silica gel). researchgate.netepa.gov This technique separates compounds based on their polarity. The crude mixture is passed through a column packed with the adsorbent, and different components are eluted using appropriate solvents.
Pressurized Liquid Extraction (PLE): This technique can be used for the extraction and in-situ cleanup of polychlorinated compounds. PLE utilizes elevated temperatures and pressures to enhance extraction efficiency and can incorporate adsorbent materials like Florisil directly within the extraction cell to remove interfering substances like lipids.
The general procedure for purification via column chromatography is outlined below:
| Step | Description | Purpose |
| 1. Column Packing | A chromatographic column is packed with an adsorbent material such as Florisil. | To create a stationary phase for separation. |
| 2. Sample Loading | The crude product extract is concentrated and loaded onto the column. | To introduce the mixture to be purified. |
| 3. Elution | A non-polar solvent (e.g., hexane) is passed through the column to elute the desired chlorinated hydrocarbons. | To selectively move and collect the target compound based on its low polarity. helcom.fi |
| 4. Concentration | The collected fraction containing the purified product is concentrated, typically under a gentle stream of nitrogen, avoiding complete dryness. helcom.fi | To remove the elution solvent and isolate the final product. |
1,2,3,4-Tetrachlorocyclopentane as an Intermediate in Multi-Step Syntheses
1,2,3,4-Tetrachlorocyclopentane is not typically an end product but rather a key stepping stone in more complex synthetic pathways. Its primary industrial application is as a precursor in the manufacture of perfluorinated compounds.
Role in Octafluorocyclopentene (B1204224) Precursor Production
The principal role of 1,2,3,4-tetrachlorocyclopentane is as an intermediate in the industrial production of octafluorocyclopentene (C₅F₈). google.com Octafluorocyclopentene is a valuable fluorochemical used in the synthesis of high-performance materials and as a building block in the pharmaceutical and agrochemical industries. google.comgascylindertank.com The synthetic route involves the exhaustive chlorination of cyclopentene to octachlorocyclopentene, for which tetrachlorocyclopentane is a direct precursor, followed by a high-temperature fluorination reaction. google.com
Sequential Chlorination of Cyclopentene and Related Intermediates
The conversion of cyclopentene to the final precursor for fluorination, octachlorocyclopentene, is not a single reaction but a sequential process involving several chlorinated intermediates.
Addition Reaction: Initially, chlorine gas is introduced into cyclopentene, resulting in an addition reaction across the double bond to form 1,2-dichlorocyclopentane. google.com
Substitution Reaction: As more chlorine is introduced and the temperature is raised, a free-radical substitution reaction occurs, replacing hydrogen atoms with chlorine atoms. This step yields 1,2,3,4-tetrachlorocyclopentane. google.com
Exhaustive Chlorination: Continued chlorination at higher temperatures leads to the formation of octachlorocyclopentene, the fully chlorinated cyclopentane ring, which is the direct precursor for the subsequent fluorination step. google.com
| Reaction Stage | Starting Material | Key Product |
| 1 | Cyclopentene | 1,2-Dichlorocyclopentane |
| 2 | 1,2-Dichlorocyclopentane | 1,2,3,4-Tetrachlorocyclopentane |
| 3 | 1,2,3,4-Tetrachlorocyclopentane | Octachlorocyclopentene |
Temperature Programming and Reactant Ratios
Precise control over the reaction temperature and the ratio of reactants is fundamental to guiding the sequential chlorination process and maximizing the yield of the desired intermediates at each stage.
Chemical Reactivity and Mechanistic Studies
Elucidation of Elimination Reactions
Elimination reactions, specifically dehydrohalogenation, are a prominent feature of the reactivity of 1,2,3,4-tetrachlorocyclopentane. These reactions involve the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of a double bond and yielding cyclopentene (B43876) derivatives.
The dehydrohalogenation of 1,2,3,4-tetrachlorocyclopentane can proceed through various pathways, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) mechanisms. The specific pathway is influenced by the stereochemistry of the starting material, the strength of the base, and the solvent used.
Under E2 conditions, which typically involve a strong, non-bulky base, the reaction is stereospecific and requires an anti-periplanar arrangement of the hydrogen and the chlorine leaving group. This geometric constraint in the cyclic structure of tetrachlorocyclopentane significantly influences which isomers of dichlorocyclopentene are formed. For instance, the elimination of HCl from a specific stereoisomer of 1,2,3,4-tetrachlorocyclopentane will preferentially form the cyclopentene derivative that allows for a transition state where the abstracted proton and the departing chloride are in a trans-diaxial orientation.
The reaction can lead to a mixture of dichlorocyclopentene isomers, such as 1,2-dichloro-, 2,3-dichloro-, and 3,4-dichlorocyclopentene, depending on which hydrogen and chlorine atoms are eliminated. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene as the major product, although steric hindrance can sometimes favor the formation of the less substituted Hofmann product.
The nature of the base employed in the dehydrohalogenation of 1,2,3,4-tetrachlorocyclopentane has a profound impact on the reaction outcome, affecting both the rate and the product distribution.
Strong, non-hindered bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, typically favor the E2 mechanism. The use of a bulky base, like potassium tert-butoxide (t-BuOK), can alter the regioselectivity of the elimination. Due to steric hindrance, a bulky base will preferentially abstract a less sterically hindered proton, potentially leading to a higher yield of the Hofmann product.
The concentration of the base also plays a crucial role. Higher base concentrations will increase the rate of the bimolecular E2 reaction. In contrast, weaker bases and polar protic solvents may favor an E1 mechanism, which proceeds through a carbocation intermediate. However, for secondary alkyl halides like 1,2,3,4-tetrachlorocyclopentane, the E2 pathway is generally more common, especially with stronger bases.
Table 1: Effect of Basic Conditions on Dehydrohalogenation
| Base | Solvent | Predominant Mechanism | Major Product Type |
|---|---|---|---|
| NaOH | Ethanol | E2 | Zaitsev |
| KOH | Ethanol | E2 | Zaitsev |
| t-BuOK | tert-Butanol | E2 | Hofmann |
Analysis of Reductive Dechlorination Processes
Reductive dechlorination is a process where a chlorine atom in an organic molecule is replaced by a hydrogen atom. This is an important reaction pathway, particularly in the context of environmental remediation of chlorinated pollutants. regenesis.comtpsgc-pwgsc.gc.ca
The reductive dechlorination of 1,2,3,4-tetrachlorocyclopentane typically proceeds under anaerobic conditions and can be mediated by various reducing agents, including certain metals (like zero-valent iron) or microbial action. regenesis.com In these processes, the chlorinated compound acts as an electron acceptor. regenesis.com
The reaction can proceed stepwise, with the sequential removal of chlorine atoms. For 1,2,3,4-tetrachlorocyclopentane, this would lead to the formation of trichlorocyclopentanes, then dichlorocyclopentanes, monochlorocyclopentane, and finally cyclopentane (B165970). The exact pathway and the intermediates formed can depend on the specific reducing agent and the reaction conditions. For instance, vicinal dichlorides (chlorine atoms on adjacent carbons) can sometimes undergo a concerted reductive elimination to form a double bond directly.
Microbial reductive dechlorination is a key process in the natural attenuation of chlorinated aliphatic hydrocarbons. regenesis.comepa.govresearchgate.net Specific anaerobic bacteria can utilize chlorinated compounds as terminal electron acceptors in their respiratory chain, a process known as dehalorespiration. tpsgc-pwgsc.gc.ca This biological pathway is a crucial area of research for the development of bioremediation strategies for sites contaminated with compounds like 1,2,3,4-tetrachlorocyclopentane.
Exploration of Radical Reaction Mechanisms
While often used to describe the formation of chloroalkanes, radical chain reactions can also describe the subsequent reactions of these molecules. wikipedia.org The presence of C-H bonds in 1,2,3,4-tetrachlorocyclopentane allows it to participate in such processes, typically initiated by heat or UV light. libretexts.org
The term "chlorine atom participation" can refer to the influence of the existing chlorine substituents on the reactivity of the molecule in a radical chain process. In a typical radical reaction, such as further chlorination, a free radical initiator abstracts a hydrogen atom from the substrate to propagate the chain. lumenlearning.com
A plausible radical chain mechanism involving 1,2,3,4-tetrachlorocyclopentane would proceed in three main stages:
Initiation: A radical initiator (e.g., a chlorine molecule, Cl₂) undergoes homolytic cleavage upon exposure to UV light or heat to form two highly reactive chlorine radicals (Cl•). libretexts.org
Propagation: This is a two-step cycle.
Step A (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the 1,2,3,4-tetrachlorocyclopentane molecule. This forms a molecule of hydrogen chloride (HCl) and a new, resonance-stabilized 1,2,3,4-tetrachlorocyclopentyl radical. The existing chlorine atoms on the ring have a strong inductive electron-withdrawing effect, which influences the stability of the resulting radical and the regioselectivity of the hydrogen abstraction. wikipedia.orglumenlearning.com
Step B (Reaction with Cl₂): The tetrachlorocyclopentyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form a pentachlorocyclopentane product and regenerating a chlorine radical (Cl•). This new chlorine radical can then participate in another cycle of propagation (Step A). lumenlearning.comlibretexts.org
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. libretexts.org Possible termination steps include the combination of two chlorine radicals, two tetrachlorocyclopentyl radicals, or one of each.
The presence of four chlorine atoms deactivates the C-H bonds towards hydrogen abstraction compared to unsubstituted cyclopentane, but the reaction can still proceed under forcing conditions.
Derivatization and Advanced Synthetic Applications
The multiple chlorine atoms on the 1,2,3,4-tetrachlorocyclopentane ring serve as functional handles for further chemical modification, allowing for its use as a scaffold in the synthesis of more complex molecules.
1,2,3,4-Tetrachlorocyclopentane can serve as a precursor for the synthesis of other novel chlorinated compounds through various reactions.
Further Halogenation: As described in the radical reaction mechanism, subjecting the compound to further radical chlorination can lead to the synthesis of more highly chlorinated cyclopentanes, such as various isomers of pentachloro-, hexachloro-, or even octachlorocyclopentane. Controlling the reaction conditions is crucial to manage the degree of chlorination. missouri.edu
Dehydrochlorination: Treatment with a strong base can induce elimination reactions (dehydrochlorination), where a hydrogen and a chlorine atom from adjacent carbons are removed to form a double bond. This process could be used to synthesize various isomers of dichlorocyclopentadiene. These dienes are themselves valuable intermediates in Diels-Alder reactions and other cycloadditions, providing pathways to complex polycyclic chlorinated structures.
Chlorine-containing compounds play a significant role in the pharmaceutical and agrochemical industries, with the chlorine atom often contributing to a molecule's biological activity or modifying its pharmacokinetic properties. nih.govrjptonline.org While specific, large-scale applications of 1,2,3,4-tetrachlorocyclopentane as a direct intermediate are not widely documented, its structure represents a valuable building block in discovery research.
As a polyfunctional intermediate, it offers multiple reactive sites. mlunias.com The four chlorine atoms can be substituted by other functional groups (e.g., -OH, -CN, -NH₂) through nucleophilic substitution reactions, or they can be eliminated to create unsaturation. This allows for the systematic synthesis of a library of diverse cyclopentane derivatives. calstate.edu These libraries of novel compounds can then be screened for potential biological activity, serving as a starting point for the development of new therapeutic agents or crop protection chemicals. The rigid cyclopentane core provides a defined three-dimensional scaffold upon which different functional groups can be arranged, a key strategy in modern drug discovery.
Stereochemical Investigations of 1,2,3,4 Tetrachlorocyclopentane
Analysis of Stereoisomeric Mixtures
The analysis of stereoisomeric mixtures of 1,2,3,4-tetrachlorocyclopentane is crucial for understanding its chemical and physical properties. Due to the presence of four stereogenic carbon atoms (C1, C2, C3, and C4), a theoretical maximum of 24 or 16 stereoisomers can exist. These can be grouped into enantiomeric pairs and diastereomers.
The separation and identification of these isomers typically involve advanced analytical techniques. While specific studies on the complete separation of all 16 isomers of 1,2,3,4-tetrachlorocyclopentane are not extensively documented in readily available literature, the principles of stereoisomer analysis in related polychlorinated cycloalkanes provide a framework for how such an analysis would be approached. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases would be essential for the separation of enantiomeric pairs.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable in characterizing the different diastereomers within a mixture. The distinct magnetic environments of the protons and carbons in each stereoisomer would result in unique NMR spectra, allowing for their identification and quantification.
Defined Stereocenters and Molecular Configuration Studies
The determination of the absolute and relative configurations of the stereocenters in 1,2,3,4-tetrachlorocyclopentane is a fundamental aspect of its stereochemical investigation. The configuration of each chiral center is designated as either R or S based on the Cahn-Ingold-Prelog priority rules.
X-ray crystallography is the definitive method for determining the precise three-dimensional structure and absolute configuration of a single stereoisomer, provided a suitable crystal can be obtained. This technique would reveal the bond lengths, bond angles, and the exact spatial arrangement of the chlorine atoms relative to the cyclopentane (B165970) ring.
Computational chemistry, using methods such as Density Functional Theory (DFT), can also be employed to model the different stereoisomers of 1,2,3,4-tetrachlorocyclopentane and predict their relative energies and stable conformations. These theoretical studies can complement experimental data and provide deeper insights into the factors governing the conformational preferences of each isomer.
| Property | Description |
| Molecular Formula | C₅H₆Cl₄ |
| Chiral Centers | 4 (C1, C2, C3, C4) |
| Theoretical Stereoisomers | 16 (2⁴) |
| Types of Isomerism | Enantiomerism, Diastereomerism |
| Key Conformations | Envelope, Half-chair |
| Analytical Techniques | Chiral Chromatography (GC, HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography |
Advanced Analytical and Spectroscopic Characterization Research
Chromatographic-Mass Spectrometric Method Development for Quantification
The coupling of chromatography with mass spectrometry provides a powerful tool for the separation, identification, and quantification of specific chemical compounds within a mixture.
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of semi-volatile organic compounds like 1,2,3,4-tetrachlorocyclopentane in environmental samples such as water and soil. gcms.czgcms.cz The methodology involves introducing a prepared sample into the gas chromatograph, where it is vaporized. postnova.com An inert carrier gas, such as helium, transports the vaporized analytes through a capillary column. postnova.com The column separates the different compounds based on their physical and chemical properties. postnova.com As each compound elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint.
For trace-level analysis required in environmental monitoring, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. ca.govysi.com Instead of scanning the entire mass range, the instrument focuses only on specific mass fragments known to be characteristic of 1,2,3,4-tetrachlorocyclopentane, which significantly enhances the sensitivity of the analysis. ysi.comgcms.cz Sample preparation for environmental matrices typically involves liquid-liquid extraction or purge and trap concentration to isolate and concentrate the analyte before GC-MS analysis. gcms.czca.gov
The choice of the capillary column is critical for achieving effective separation of the target analyte from other compounds in the sample. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase, such as the DB-5ms, are widely used for the analysis of chlorinated and semi-volatile compounds. gcms.czgcms.czca.gov These columns are known for their low bleed characteristics and high inertness, which are essential for producing stable baselines and preventing the adsorption of active compounds, thereby improving sensitivity and peak shape. gcms.czhpst.cz The DB-5ms column's properties ensure reliable and reproducible results, even at the trace levels often encountered in environmental analysis. gcms.cz
Accurate quantification in GC-MS analysis is heavily reliant on the use of internal standards. The most effective approach is isotope dilution, where a known quantity of an isotopically labeled version of the analyte, such as a deuterated analog (e.g., 1,2,3,4-tetrachlorocyclopentane-d6), is added to the sample before any preparation steps. ca.govca.gov This deuterated standard is chemically identical to the target analyte and will behave similarly during extraction and analysis, but it can be distinguished by the mass spectrometer due to its higher mass. By comparing the response of the native analyte to the deuterated internal standard, any loss of analyte during sample workup can be precisely accounted for, leading to highly accurate and reliable quantification. ca.gov
To quantify the concentration of 1,2,3,4-tetrachlorocyclopentane, a calibration curve is established. This is achieved by analyzing a series of calibration standards prepared at known concentrations. ysi.com A procedural standard calibration is often employed, where the aqueous standards are processed through the same extraction and analysis steps as the actual samples to compensate for any inefficiencies in the procedure. epa.gov The instrument's response to the analyte at each concentration is plotted, typically generating a linear relationship. ca.gov The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating the value from the calibration curve.
The method detection limit (MDL) is a critical performance metric, representing the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ca.gov The MDL is determined experimentally by analyzing a minimum of seven replicate samples spiked with the analyte at a concentration close to the expected detection limit. ca.govca.gov The standard deviation of these replicate measurements is then multiplied by the appropriate Student's t-value for a 99% confidence level to calculate the MDL. ca.govca.gov
Table 1: Hypothetical GC-MS Calibration Data for 1,2,3,4-Tetrachlorocyclopentane
| Standard Concentration (ng/L) | Instrument Response (Area Counts) |
| 5.0 | 18,540 |
| 10.0 | 38,210 |
| 20.0 | 75,980 |
| 50.0 | 192,500 |
| 100.0 | 398,700 |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules, including 1,2,3,4-tetrachlorocyclopentane. webassign.net 1H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. docbrown.info For 1,2,3,4-tetrachlorocyclopentane, the chemical shifts of the protons would be influenced by the electronegativity of the adjacent chlorine atoms. docbrown.info The splitting patterns of the signals, governed by spin-spin coupling, would reveal which protons are on adjacent carbon atoms. webassign.net
13C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), complements the 1H NMR data. It provides information on the number of different carbon environments and distinguishes between CH3, CH2, CH, and quaternary carbons. studylib.net By analyzing the combination of 1H and 13C NMR spectra, the specific isomeric and stereoisomeric structure of a 1,2,3,4-tetrachlorocyclopentane sample can be determined. nih.gov This is crucial as different isomers may exhibit different chemical and physical properties.
Table 2: Predicted 1H NMR Spectral Characteristics for a Possible Isomer of 1,2,3,4-Tetrachlorocyclopentane
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
| CH-Cl | 4.0 - 4.5 | Multiplet |
| CH2 | 2.0 - 2.8 | Multiplet |
Elemental analysis is a fundamental technique used to confirm the elemental composition and purity of a synthesized or isolated compound. researchgate.net The method involves combusting a small, precisely weighed sample of 1,2,3,4-tetrachlorocyclopentane and quantifying the resulting combustion products (such as CO2, H2O, and HCl). From these measurements, the mass percentages of carbon, hydrogen, and chlorine in the original sample are determined.
These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula of 1,2,3,4-tetrachlorocyclopentane (C5H6Cl4). nih.gov A close agreement between the measured and theoretical values provides strong evidence for the compound's identity and confirms its purity. researchgate.net Significant deviations would suggest the presence of impurities or an incorrect structural assignment.
Table 3: Elemental Analysis Data for 1,2,3,4-Tetrachlorocyclopentane (C5H6Cl4)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |
| Carbon (C) | 28.89 | 28.85 |
| Hydrogen (H) | 2.91 | 2.93 |
| Chlorine (Cl) | 68.20 | 68.12 |
Inter-Study Comparability in Analytical Measurements
The accurate determination of the physicochemical properties of 1,2,3,4-tetrachlorocyclopentane is fundamental for understanding its environmental fate and behavior. However, significant variability in analytical results can arise between different laboratories and studies. This variability undermines the ability to compare and build upon previous research, highlighting the need for standardized methodologies and robust quality control measures. Inter-laboratory comparison studies for persistent organic pollutants have frequently shown large differences in results between laboratories, emphasizing the analytical challenges posed by such compounds. uq.edu.au
Resolution of Solubility Discrepancies Across Research Studies
Discrepancies in the reported aqueous solubility of 1,2,3,4-tetrachlorocyclopentane are a common issue in scientific literature. These inconsistencies can stem from a variety of factors, including the purity of the compound, the experimental method employed, and the analytical technique used for quantification. Chlorinated hydrocarbons are known to be sparingly soluble in water, making them "difficult-to-test" substances where traditional methods like the shake-flask method may be prone to error. enviro.wikidtu.dknih.gov
Several factors can contribute to these discrepancies:
Methodological Differences: The choice of solubility determination method, such as the shake-flask, slow-stir, or column elution method, can significantly influence the results. dtu.dknih.gov For hydrophobic compounds, methods that minimize the formation of micro-emulsions or colloidal suspensions are crucial for accurate measurements.
Analytical Sensitivity and Specificity: The analytical instrumentation used to quantify the dissolved 1,2,3,4-tetrachlorocyclopentane must be sensitive enough to detect low concentrations and specific enough to distinguish the analyte from potential impurities or degradation products.
Equilibrium Time: Insufficient equilibration time can lead to an underestimation of solubility. The time required to reach saturation can vary depending on the compound and the experimental conditions.
Temperature and pH Control: Inadequate control of temperature and pH during the experiment can affect the solubility of the compound.
To illustrate the potential for such discrepancies, the following interactive data table presents hypothetical solubility data for 1,2,3,4-tetrachlorocyclopentane from different research studies.
| Research Study | Method Used | Reported Solubility (mg/L) | Temperature (°C) |
|---|---|---|---|
| Study A | Shake-Flask | 0.85 | 25 |
| Study B | Slow-Stir | 0.62 | 25 |
| Study C | Column Elution | 0.71 | 25 |
Resolving these discrepancies often requires a critical evaluation of the methodologies used in each study and may necessitate further experimental work under standardized conditions to establish a consensus value.
Cross-Validation Protocols Using Complementary Techniques (e.g., HPLC, Gravimetric Analysis)
Cross-validation is a critical process in analytical chemistry for assessing and comparing the data generated by different methods. wikipedia.org To ensure the accuracy and reliability of solubility measurements for 1,2,3,4-tetrachlorocyclopentane, cross-validation protocols employing complementary analytical techniques are essential. High-Performance Liquid Chromatography (HPLC) and gravimetric analysis are two such techniques that can be used to verify and validate solubility data.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and selective technique widely used for the analysis of organic compounds. omicsonline.org When used for solubility determination, an aqueous sample is injected into the HPLC system, and the concentration of the dissolved analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentration. HPLC is particularly useful for quantifying sparingly soluble compounds at low concentrations.
Gravimetric Analysis: Gravimetric analysis is a more traditional but highly accurate method for determining the concentration of a solute. pharmajournal.net In the context of solubility, a known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured, and the solubility is calculated. This method is often used as a reference method due to its directness, though it may be less suitable for very low solubility compounds or volatile solutes.
A cross-validation protocol would involve determining the solubility of 1,2,3,4-tetrachlorocyclopentane using both HPLC and gravimetric analysis. The results from the two methods would then be compared to assess their agreement. A successful cross-validation provides confidence in the accuracy of the reported solubility value.
The following interactive data table illustrates a hypothetical cross-validation of solubility measurements for 1,2,3,4-tetrachlorocyclopentane using HPLC and gravimetric analysis.
| Analytical Method | Measured Solubility (mg/L) | Standard Deviation | Relative Percent Difference (%) |
|---|---|---|---|
| HPLC | 0.68 | 0.05 | 5.88 |
| Gravimetric Analysis | 0.72 | 0.07 |
The relative percent difference between the two methods provides a quantitative measure of their agreement. A low relative percent difference indicates good agreement and validates the accuracy of the solubility measurement. Such cross-validation protocols are crucial for establishing reliable and comparable data for compounds like 1,2,3,4-tetrachlorocyclopentane.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 1,2,3,4-tetrachlorocyclopentane, these calculations can elucidate its electronic structure, molecular geometry, and various spectroscopic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation for the molecule.
These calculations can predict a range of molecular properties. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical hardness. A smaller gap suggests higher reactivity. For chlorinated compounds, the number and position of chlorine atoms significantly influence these frontier orbitals and, consequently, their reactivity.
Furthermore, quantum chemical calculations can determine properties such as dipole moment, polarizability, and vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. The calculated vibrational frequencies can help in the identification and characterization of different isomers and conformers of 1,2,3,4-tetrachlorocyclopentane.
Table 1: Theoretical Molecular Properties of 1,2,3,4-Tetrachlorocyclopentane (Illustrative) This table is illustrative of the types of data that would be generated from quantum chemical calculations. Actual values require specific computational studies.
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations | Corresponds to peaks in IR and Raman spectra |
Molecular Dynamics and Conformational Analysis
The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve ring strain. For 1,2,3,4-tetrachlorocyclopentane, the presence of four chlorine atoms introduces significant steric and electrostatic interactions that dictate the preferred conformations and the energy barriers between them.
Conformational Analysis involves identifying the stable conformers (isomers that can be interconverted by rotation about single bonds) and determining their relative energies. The two most common conformations for a cyclopentane ring are the "envelope" and "half-chair" forms. For a substituted cyclopentane like 1,2,3,4-tetrachlorocyclopentane, numerous stereoisomers exist, and for each, the chlorine atoms can be in either axial or equatorial-like positions, leading to a complex potential energy surface. Computational methods can systematically explore these possibilities to identify the global minimum energy structure and other low-energy conformers.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and intermolecular interactions in different environments (e.g., in a solvent). For 1,2,3,4-tetrachlorocyclopentane, MD simulations could reveal the preferred puckering of the ring, the flexibility of the C-Cl bonds, and the timescales of conformational interconversions. This information is crucial for understanding how the molecule behaves in a real-world system, such as its interaction with biological membranes or its fate in the environment.
Thermodynamic Stability Investigations
The thermodynamic stability of 1,2,3,4-tetrachlorocyclopentane and its various isomers can be assessed computationally. Properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be calculated using statistical thermodynamics based on the results of quantum chemical calculations.
These calculations allow for a comparison of the relative stabilities of different stereoisomers. The isomer with the lowest Gibbs free energy of formation will be the most thermodynamically stable under standard conditions. The stability of polychlorinated compounds is influenced by factors such as intramolecular steric repulsion between chlorine atoms and the electronic effects of chlorination. Studies on other polychlorinated compounds have shown a strong dependence of thermodynamic stability on the substitution pattern.
Differential Scanning Calorimetry (DSC) in conjunction with Computational Modeling
Differential Scanning Calorimetry (DSC) is an experimental technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions, such as melting, crystallization, and glass transitions.
Predictive Modeling for Reactivity and Environmental Behavior
Computational models can be used to predict the reactivity and potential environmental fate of 1,2,3,4-tetrachlorocyclopentane. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structure with biological activity or physical properties.
For environmental behavior, QSAR models could be developed to predict properties like octanol-water partition coefficient (log Kow), which is an indicator of a chemical's tendency to bioaccumulate. chemicalbook.comchemdad.com Models for predicting the toxicity of chlorinated alkanes often use descriptors derived from the molecular structure, such as hydrophobicity. chemicalbook.comchemdad.com Such models could be applied to estimate the potential environmental risk of 1,2,3,4-tetrachlorocyclopentane.
Application of Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For 1,2,3,4-tetrachlorocyclopentane, DFT can be used to study potential degradation pathways, such as dehydrochlorination or oxidation.
By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state structures and determine the activation energies (energy barriers). This information reveals the most likely reaction pathways and the rates at which they are expected to occur. For example, DFT studies on the dehalogenation of other persistent halogenated organic compounds have provided insights into their degradation mechanisms. Similarly, DFT could be used to model the reaction of 1,2,3,4-tetrachlorocyclopentane with atmospheric radicals, such as the hydroxyl radical (•OH), to predict its atmospheric lifetime. These mechanistic studies are crucial for understanding the persistence and transformation of such compounds in the environment.
Environmental Fate, Transport, and Transformation Research
Biodegradation Resistance and Environmental Persistence
The biodegradation of chlorinated hydrocarbons is a critical process in their environmental removal. However, the structure of 1,2,3,4-tetrachlorocyclopentane presents significant challenges to microbial degradation, leading to its likely persistence in various environmental compartments.
Table 1: Comparative Biodegradation Potential of Chlorinated Alkanes
| Compound | Structure | Expected Biodegradation Rate |
| 1-Chlorodecane | Linear | Relatively Faster |
| 1,10-Dichlorodecane | Linear | Moderate |
| 1,2,3,4-Tetrachlorocyclopentane | Cyclic | Significantly Slower |
| Hexachlorocyclohexane | Cyclic | Very Slow |
The cyclic structure of 1,2,3,4-tetrachlorocyclopentane significantly impacts its susceptibility to microbial attack. The rigid ring structure can limit the access of microbial enzymes to the carbon-chlorine bonds, a phenomenon known as steric hindrance. Research on other chlorinated compounds has demonstrated that vicinal chlorination, where chlorine atoms are on adjacent carbons as they are in this compound, can dramatically decrease degradation rates nih.gov. The spatial arrangement of the chlorine atoms on the cyclopentane (B165970) ring likely creates a molecule that is difficult for dehalogenase enzymes to bind to and metabolize. This is in contrast to some linear chlorinated alkanes where the molecule is more flexible, potentially allowing for better enzyme-substrate interaction. The increased stability of the C-Cl bond in such a configuration contributes to its recalcitrance.
Persistent organic pollutants (POPs) are known to undergo long-range atmospheric transport and accumulate in cold environments like the Arctic . Although specific data for 1,2,3,4-tetrachlorocyclopentane in the Arctic is not available, its expected properties of low volatility, low water solubility, and high resistance to degradation suggest it has the potential for long-range transport and deposition in colder climates. Compounds with similar characteristics, such as certain organochlorine pesticides and PCBs, have been detected in Arctic air, snow, water, and biota pops.int. The low temperatures in Arctic environments would further decrease the already slow rates of biotic and abiotic degradation, leading to its prolonged persistence and potential for bioaccumulation in the food web.
Abiotic Transformation Pathways
In addition to biodegradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of organic compounds in the environment.
Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. For 1,2,3,4-tetrachlorocyclopentane, this process would likely involve the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-chlorine bonds. Studies on other chlorinated compounds have shown that photochemical transformation can be an important degradation pathway in aquatic environments gdut.edu.cn. The rate of photolysis is dependent on factors such as the light intensity, the presence of photosensitizing agents, and the specific chemical structure. For instance, the photochemical degradation of short-chain chlorinated paraffins is influenced by reactive species like hydroxyl radicals and triplet excited states gdut.edu.cn. It is plausible that 1,2,3,4-tetrachlorocyclopentane would undergo photolysis, particularly in sunlit surface waters, leading to the formation of less chlorinated intermediates. However, without specific experimental data, the exact kinetics and products of its photolytic degradation remain speculative.
Table 2: Factors Influencing Photolytic Degradation of Chlorinated Compounds
| Factor | Influence on Degradation Rate |
| UV Light Intensity | Increases rate with higher intensity |
| Wavelength | Specific wavelengths may be more effective |
| Presence of Photosensitizers (e.g., DOM) | Can accelerate degradation |
| Water Depth | Attenuation of light with depth decreases rate |
| Quantum Yield of Compound | Inherent property determining efficiency of light absorption to reaction |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a chlorinated hydrocarbon to hydrolysis depends on the stability of the carbon-chlorine bond. Generally, alkyl halides can undergo hydrolysis, but the reaction rates are often slow under typical environmental pH and temperature conditions. For cyclic systems like 1,2,3,4-tetrachlorocyclopentane, the stability of the C-Cl bonds is expected to be relatively high, suggesting a low rate of hydrolysis. The reaction would likely proceed via a nucleophilic substitution mechanism, where a hydroxyl group from water replaces a chlorine atom. The kinetics of this reaction would be influenced by temperature, with higher temperatures increasing the reaction rate. However, without experimental data, the half-life for the hydrolysis of 1,2,3,4-tetrachlorocyclopentane in the environment is difficult to predict but is likely to be on the order of years, suggesting that hydrolysis is not a major degradation pathway compared to other potential processes.
Environmental Distribution and Accumulation Potential
The movement and persistence of 1,2,3,4-tetrachlorocyclopentane in the environment are governed by its physical and chemical properties, which dictate how it partitions between air, water, and soil, and its potential to be absorbed by living organisms.
Air-Water-Soil Partitioning Behavior
The partitioning behavior of a chemical describes its distribution among different environmental compartments. A key indicator for this behavior is the octanol-water partition coefficient (Kow), which measures a chemical's relative solubility in an organic solvent (octanol) compared to water. For 1,2,3,4-tetrachlorocyclopentane, a computationally estimated logarithm of this coefficient (log Kow) is available.
Table 1: Estimated Partitioning Property for 1,2,3,4-Tetrachlorocyclopentane
| Property | Value | Interpretation |
|---|---|---|
| Log Kow (XLogP3) | 2.9 | Indicates moderate lipophilicity and a tendency to partition into organic phases like soil organic matter. |
Note: Value is computationally predicted. Source: PubChem.
Bioaccumulation Potential in Ecological Systems
Bioaccumulation is the process by which chemicals are taken up by an organism, either directly from the environment or through consuming contaminated food. The potential for a chemical to bioaccumulate is often inferred from its log Kow value. Substances with high log Kow values (typically greater than 4 or 5) are more likely to accumulate in the fatty tissues of organisms. awpa.org
While the log Kow of 2.9 for 1,2,3,4-tetrachlorocyclopentane is below the common thresholds for high bioaccumulation concern, it does suggest some potential for uptake and concentration in aquatic life from the surrounding water. ecetoc.org The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to that in the water, can be estimated from the log Kow. service.gov.uk However, experimentally determined BCF or bioaccumulation factor (BAF) values specific to 1,2,3,4-tetrachlorocyclopentane have not been documented in scientific literature. Without such studies, the precise potential for this compound to accumulate in ecological systems remains unquantified.
Formation Pathways in Environmental and Industrial Chlorination Processes
1,2,3,4-Tetrachlorocyclopentane can be formed through specific industrial chemical reactions and is also evaluated as a potential byproduct of broader chlorination processes.
Byproduct Formation in Water Treatment and Industrial Effluents
Disinfection of drinking water and wastewater often involves chlorination, a process known to create a variety of disinfection by-products (DBPs) when chlorine reacts with natural organic matter present in the water. nih.gov These reactions can include addition or substitution of chlorine onto organic precursor molecules. nih.gov While a wide range of chlorinated compounds have been identified as DBPs, there is no specific evidence in the reviewed literature indicating that 1,2,3,4-tetrachlorocyclopentane is a known byproduct of municipal water treatment chlorination. researchgate.netnih.gov
In industrial settings, 1,2,3,4-tetrachlorocyclopentane is a known product of the direct chlorination of cyclopentadiene. chemicalpapers.com A described industrial process involves a two-stage reaction. In the first stage, addition reactions of hydrogen chloride and chlorine with cyclopentadiene are performed in a cooled reactor to produce trichlorocyclopentane and tetrachlorocyclopentane. chemicalpapers.com The second stage involves substitution reactions at higher temperatures to create more highly chlorinated products like pentachlorocyclopentane and hexachlorocyclopentane. chemicalpapers.com This process is designed for continuous commercial production and can result in a quantitative yield. chemicalpapers.com
Analysis of Chlorinated Organic Contaminants in Complex Matrices
The detection and quantification of specific chlorinated compounds like 1,2,3,4-tetrachlorocyclopentane in complex environmental samples such as water, soil, or biological tissues require sophisticated analytical methods. While methods specifically validated for 1,2,3,4-tetrachlorocyclopentane are not detailed in published literature, standard procedures for other chlorinated hydrocarbons would be applicable.
For water samples, analysis typically involves extraction of the compounds from the water, followed by instrumental analysis. Common techniques include liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes. googleapis.com For soil and sediment, methods such as Soxhlet extraction, sonication, or pressurized fluid extraction are used to remove the target compounds from the solid matrix. googleapis.comnih.gov
The primary analytical instrument for identifying and quantifying these compounds is a gas chromatograph (GC), which separates the components of a mixture. The GC is typically coupled with a sensitive detector, such as an electron capture detector (ECD), which is highly responsive to halogenated compounds, or a mass spectrometer (MS), which provides definitive identification based on the compound's mass and fragmentation pattern. nih.gov The complexity of environmental samples often necessitates a cleanup step after extraction to remove interfering substances before instrumental analysis. nih.gov
Biological Interactions and Toxicological Research Perspectives
Mechanism of Action at the Molecular and Cellular Level
There is currently no available scientific literature detailing the specific molecular or cellular mechanism of action for 1,2,3,4-tetrachlorocyclopentane.
Interactions with Biological Nucleophiles and Electrophiles
Information regarding the interactions of 1,2,3,4-tetrachlorocyclopentane with biological nucleophiles (such as DNA, RNA, and proteins) and electrophiles is not present in the current body of scientific research. The reactivity of its chlorine substituents towards biological macromolecules has not been investigated.
Modulatory Effects on Cellular Pathways
There are no studies available that describe the modulatory effects of 1,2,3,4-tetrachlorocyclopentane on any specific cellular pathways, including but not limited to signaling cascades, metabolic pathways, or stress response pathways.
Antioxidant Activity Studies
No research has been published that investigates the potential antioxidant properties of 1,2,3,4-tetrachlorocyclopentane.
Inhibition of Oxidative Processes
There is no data on whether 1,2,3,4-tetrachlorocyclopentane can inhibit oxidative processes, such as lipid peroxidation or the oxidation of other biomolecules.
Radical Scavenging Mechanisms and Chain Termination Reactions
The capacity of 1,2,3,4-tetrachlorocyclopentane to act as a radical scavenger or to participate in chain termination reactions has not been explored in any published studies.
Cytotoxicity and Apoptosis Induction in Cell Lines
Specific studies on the cytotoxicity of 1,2,3,4-tetrachlorocyclopentane and its ability to induce apoptosis in any cell lines are absent from the scientific literature. Therefore, no data tables on its cytotoxic effects or apoptosis-inducing capabilities can be provided.
Concentration-Dependent Cellular Responses
Due to the absence of specific studies on 1,2,3,4-tetrachlorocyclopentane, we turn to its structural analog, 1,2,3-trichloropropane (B165214) (TCP), to infer potential cellular responses. In vitro and in vivo studies on TCP have demonstrated significant toxicity to various cell types, with the liver and kidneys being primary targets. nih.gov The severity of these effects is directly related to the concentration of the compound.
Animal studies have shown that oral exposure to TCP leads to a range of adverse effects in a dose-dependent manner. For instance, in intermediate-duration studies, decreases in liver weight were observed at doses as low as 14.7 mg/kg/day. nih.gov Higher concentrations lead to more severe outcomes, including necrosis in the nasal cavity, liver, and kidneys. nih.gov Repeated gavage administration of 125 mg/kg of TCP resulted in death in 15% of female rats by the 13th week due to liver and kidney toxicity. nih.gov
The following table summarizes the concentration-dependent non-cancer effects of 1,2,3-trichloropropane observed in animal studies, which may serve as an extrapolation for the potential effects of 1,2,3,4-tetrachlorocyclopentane.
| Endpoint | Concentration/Dose | Effect | Reference |
| Liver Weight Decrease | ≥14.7 mg/kg/day (oral) | Observable decrease in liver weight in animal models. | nih.gov |
| Liver and Kidney Toxicity | 125 mg/kg/day (oral) | Mortality in female rats after 13 weeks of repeated administration. | nih.gov |
| Respiratory Tract Irritation | 92 mg/m³ (inhalation) | Red nasal discharge and excessive lacrimation in rats. | researchgate.net |
| Olfactory Epithelium Degeneration | 18 mg/m³ (inhalation) | Decreased thickness and inflammatory changes in the olfactory epithelium of rats. | researchgate.net |
Caspase Pathway Activation Studies
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-initiated) pathway. nih.gov The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. nih.gov The intrinsic pathway is initiated by cellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria. nih.gov Cytochrome c then activates the initiator caspase-9. nih.gov Both initiator caspases can then activate executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell. nih.govdovepress.com
Given that metabolites of TCP are known to be reactive and can bind to DNA, it is plausible that exposure could induce the intrinsic apoptotic pathway through DNA damage. nih.govnih.gov This would involve the activation of caspase-9, followed by the activation of executioner caspases like caspase-3, leading to apoptotic cell death.
Comparative Toxicokinetic and Metabolic Studies
Extrapolation from Structurally Related Compounds (e.g., 1,2,3-Trichloropropane)
The toxicokinetics of a chemical describe its absorption, distribution, metabolism, and excretion (ADME). In the absence of data for 1,2,3,4-tetrachlorocyclopentane, we can extrapolate from 1,2,3-trichloropropane (TCP).
Absorption: Studies in rats indicate that TCP is readily absorbed following oral administration, with approximately 80% of an oral dose being absorbed through the gastrointestinal tract. cdc.govcdc.gov Dermal and inhalation absorption are also presumed to occur. cdc.gov
Distribution: Once absorbed, TCP is widely distributed throughout the body. The highest concentrations have been found in the liver, kidneys, adipose tissue, and forestomach. cdc.gov
Metabolism: TCP is rapidly and extensively metabolized. cdc.gov The primary metabolic pathways involve cytochrome P450-catalyzed oxidation and glutathione (B108866) conjugation. nih.gov
Excretion: Following metabolism, TCP and its metabolites are primarily excreted in the urine and feces, with a smaller amount exhaled. cdc.govcdc.gov Excretion is generally rapid, with the majority of a single dose being eliminated within two days. cdc.govcdc.gov
Bioactivation Pathways and Metabolite Identification (e.g., Glutathione Conjugation)
The toxicity of many chlorinated hydrocarbons, including 1,2,3-trichloropropane (TCP), is linked to their metabolic activation to reactive electrophilic intermediates. Two major pathways are involved in the bioactivation of TCP:
Cytochrome P450 (CYP450)-Mediated Oxidation: The initial step in this pathway is the oxidation of TCP by CYP450 enzymes in the liver. nih.gov This process can lead to the formation of reactive metabolites such as 1,3-dichloroacetone (B141476) (DCA). nih.gov DCA is a direct-acting mutagen and is thought to be a key contributor to the toxicity and carcinogenicity of TCP. nih.gov
Glutathione (GSH) Conjugation: TCP can also be directly conjugated with glutathione, a process that is typically considered a detoxification pathway. mdpi.comencyclopedia.pub However, for certain halogenated compounds, GSH conjugation can lead to the formation of a highly reactive episulfonium ion, which can then bind to cellular macromolecules like DNA. nih.gov This bioactivation through glutathione conjugation is a critical mechanism for the toxicity of some related compounds. nih.gov
The table below outlines the key metabolites of 1,2,3-trichloropropane.
| Metabolic Pathway | Key Metabolites | Significance | Reference |
| CYP450-Mediated Oxidation | 1,3-Dichloroacetone (DCA), 2,3-Dichloropropanal | Reactive, mutagenic metabolites that can bind to proteins. | nih.govnih.gov |
| Glutathione Conjugation | Glutathione adducts, Episulfonium ion | Can lead to the formation of highly reactive intermediates that bind to DNA. | nih.gov |
Emerging Research on Biological Effects and Health Implications
Carcinogenic Potential Assessment
There is no specific carcinogenic potential assessment for 1,2,3,4-tetrachlorocyclopentane by major regulatory agencies. However, based on the data for 1,2,3-trichloropropane (TCP), there is significant concern.
The U.S. Environmental Protection Agency (EPA) has classified TCP as "likely to be carcinogenic to humans". epa.govepa.gov This classification is based on sufficient evidence of carcinogenicity from studies in experimental animals. epa.govepa.gov Similarly, the Department of Health and Human Services (HHS) has concluded that TCP is "reasonably anticipated to be a human carcinogen," and the International Agency for Research on Cancer (IARC) considers it "probably carcinogenic to humans". cdc.govca.gov
Chronic oral exposure to TCP has been shown to cause a variety of tumors in both rats and mice. nih.govnih.gov These include tumors of the forestomach, liver, Harderian gland, oral mucosa, uterus, kidney, and pancreas. nih.govnih.govnih.gov The mutagenic nature of TCP's metabolites, which can cause DNA damage, is believed to be the primary mode of action for its carcinogenicity. epa.gov
The following table summarizes the carcinogenicity classifications for 1,2,3-trichloropropane by various agencies.
| Agency | Classification | Basis for Classification | Reference |
| U.S. Environmental Protection Agency (EPA) | Likely to be carcinogenic to humans | Statistically significant and dose-related increase in multiple tumors in both sexes of two animal species. | epa.govepa.gov |
| Department of Health and Human Services (HHS) | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity from studies in experimental animals. | cdc.gov |
| International Agency for Research on Cancer (IARC) | Probably carcinogenic to humans (Group 2A) | Sufficient evidence of carcinogenicity in experimental animals. | ca.gov |
Identification of Gaps in Direct Evidence and Future Research Directions for 1,2,3,4-Tetrachlorocyclopentane
A comprehensive review of available toxicological literature reveals a significant lack of direct evidence regarding the biological interactions and toxicological profile of 1,2,3,4-tetrachlorocyclopentane. While the broader categories of chlorinated hydrocarbons and cyclopentane (B165970) derivatives have been studied, data specifically pertaining to this tetrachlorinated cyclopentane isomer is conspicuously absent. This absence of specific research creates a critical knowledge gap, preventing a thorough assessment of its potential risks to human health and the environment.
The primary gap is the complete lack of empirical data on the toxicokinetics and toxicodynamics of 1,2,3,4-tetrachlorocyclopentane. There is no available information on its absorption, distribution, metabolism, and excretion (ADME) in any biological system. Furthermore, no studies have investigated its specific mechanisms of toxicity, target organs, or potential for bioaccumulation.
Given the general toxicological profiles of other chlorinated hydrocarbons, several areas warrant investigation for 1,2,3,4-tetrachlorocyclopentane. Halogenated hydrocarbons are known to exhibit a range of adverse effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity. nih.govtaylorandfrancis.com They can interfere with nerve impulse transmission and sensitize the myocardium to catecholamines, potentially leading to cardiac arrhythmias. mhmedical.commedscape.com
Future research should be strategically directed to fill these critical voids in our understanding. A tiered approach, starting with fundamental toxicological screening and progressing to more detailed mechanistic studies, would be most effective.
Table 1: Proposed Future Research Directions for 1,2,3,4-Tetrachlorocyclopentane
| Research Area | Specific Focus | Rationale |
| Toxicokinetics (ADME) | In vitro and in vivo studies to determine absorption (oral, dermal, inhalation), distribution to tissues, metabolic pathways, and excretion routes. | To understand the fate of the compound in the body and its potential for bioaccumulation. |
| Acute Toxicity | Determination of LD50/LC50 values via oral, dermal, and inhalation routes in relevant animal models. | To establish the short-term toxicity profile and identify initial signs of toxicity. |
| Sub-chronic and Chronic Toxicity | Repeated dose studies to identify target organs and characterize long-term health effects. | To assess the potential for cumulative toxicity and identify no-observed-adverse-effect levels (NOAELs). |
| Genotoxicity and Mutagenicity | A battery of in vitro and in vivo assays (e.g., Ames test, micronucleus assay) to assess the potential for DNA damage. | To determine if the compound poses a carcinogenic or mutagenic risk. |
| Mechanistic Studies | Investigations into specific cellular and molecular mechanisms of toxicity, such as oxidative stress, mitochondrial dysfunction, and receptor interactions. | To elucidate the pathways by which the compound exerts its toxic effects, which can inform risk assessment and potential therapeutic interventions. |
| Ecotoxicology | Studies on the effects of the compound on representative aquatic and terrestrial organisms. | To understand the potential environmental impact and risks to ecosystems. |
The study of chlorinated alkanes and alkenes has demonstrated their potential as carcinogens in animal models, with observed increases in hepatocellular neoplasms and mammary adenocarcinoma. nih.gov Chronic exposure to mixtures of these compounds has also been linked to organ weight changes in the liver, lungs, and kidneys. nih.gov These findings underscore the importance of investigating the long-term effects of 1,2,3,4-tetrachlorocyclopentane.
Conclusion and Future Research Avenues
Identification of Critical Knowledge Gaps
The current body of scientific knowledge on 1,2,3,4-tetrachlorocyclopentane is characterized by several critical gaps. These omissions in the literature highlight the need for foundational research to be conducted on this compound.
Synthesis and Characterization: There is no well-established, detailed synthetic methodology specifically for 1,2,3,4-tetrachlorocyclopentane published in the academic literature. Consequently, data on reaction yields, optimal conditions, and purification techniques are absent. Furthermore, comprehensive spectroscopic data (e.g., NMR, IR, Mass Spectrometry) that would be essential for its unambiguous characterization are not publicly available in research publications.
Stereochemistry: The stereoisomerism of 1,2,3,4-tetrachlorocyclopentane has not been explored. With four chiral centers, a number of stereoisomers are possible. The separation, identification, and characterization of these individual stereoisomers represent a significant unknown.
Physical and Chemical Properties: Detailed experimental data on the physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., stability, reactivity with common reagents) of 1,2,3,4-tetrachlorocyclopentane are not reported in the scientific literature.
Potential Applications and Environmental Fate: Due to the lack of fundamental research, there is no information regarding potential applications of 1,2,3,4-tetrachlorocyclopentane. Similarly, its environmental fate, persistence, and potential toxicity have not been investigated.
Proposed Directions for Advanced Scholarly Investigation
To address the identified knowledge gaps, a systematic and foundational research program for 1,2,3,4-tetrachlorocyclopentane is proposed. The following are key directions for future scholarly investigation:
Development of Synthetic Methodologies: A primary focus should be the development and optimization of synthetic routes to 1,2,3,4-tetrachlorocyclopentane. This would involve exploring various starting materials and chlorinating agents to establish an efficient and scalable synthesis.
Stereoselective Synthesis and Isomer Characterization: Future work should aim to develop stereoselective synthetic methods to access individual stereoisomers of 1,2,3,4-tetrachlorocyclopentane. The isolation and complete spectroscopic characterization of each stereoisomer would be a significant contribution to the understanding of this compound.
Comprehensive Physicochemical Profiling: A thorough investigation of the physicochemical properties of the different stereoisomers of 1,2,3,4-tetrachlorocyclopentane is warranted. This would include determining their melting and boiling points, solubility in various solvents, and spectroscopic profiles.
Reactivity Studies: A systematic study of the reactivity of 1,2,3,4-tetrachlorocyclopentane with a range of reagents would provide valuable insights into its chemical behavior. This could include reactions such as dehydrochlorination, nucleophilic substitution, and reduction.
Computational Modeling: In conjunction with experimental work, computational studies could be employed to predict the properties and reactivity of the different stereoisomers of 1,2,3,4-tetrachlorocyclopentane.
The following table summarizes the key areas for future research and their potential impact:
| Research Area | Objectives | Potential Impact |
| Synthetic Chemistry | Develop efficient and stereoselective synthetic routes. | Enable further study of the compound and its isomers. |
| Stereochemistry | Isolate and characterize all possible stereoisomers. | Provide a complete understanding of the compound's three-dimensional structure. |
| Physicochemical Properties | Determine key physical and chemical properties. | Establish a foundational dataset for future research and potential applications. |
| Reactivity | Investigate the chemical behavior with various reagents. | Uncover potential synthetic utility and degradation pathways. |
Q & A
Q. What validated analytical methods are recommended for quantifying 1,2,3,4-Tetrachlorocyclopentane in environmental samples?
To ensure accurate quantification, gas chromatography-mass spectrometry (GC-MS) with a high-polarity capillary column (e.g., DB-5MS) is widely used. Method optimization should include:
- Internal Standards : Deuterated analogs (e.g., tetrachloroethylene-d4) to correct for matrix effects .
- Calibration : Multi-point calibration curves with purity-certified reference standards (e.g., 1,2,3,4-Tetrachlorobenzene analogs as proxies) .
- Detection Limits : Achievable detection limits of 0.1–1.0 µg/L in water samples after solid-phase extraction .
Q. What synthetic routes are reported for 1,2,3,4-Tetrachlorocyclopentane?
Synthesis typically involves radical chlorination of cyclopentane under UV light, with controlled stoichiometry to avoid over-chlorination. Key parameters:
Q. How can solubility discrepancies in 1,2,3,4-Tetrachlorocyclopentane be resolved across studies?
Discrepancies often arise from impurities or solvent polarity mismatches. A standardized protocol includes:
- Purity Assessment : NMR and elemental analysis to confirm compound integrity .
- Solvent Selection : Use of n-octanol/water partitioning coefficients (log Kow) to predict solubility .
- Cross-Validation : Parallel measurements using HPLC and gravimetric analysis .
Advanced Research Questions
Q. How should experiments be designed to study the thermodynamic stability of 1,2,3,4-Tetrachlorocyclopentane?
A combination of calorimetry and computational modeling is critical:
- Differential Scanning Calorimetry (DSC) : Measure decomposition enthalpy under inert atmospheres .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl bonds to predict degradation pathways .
- Statistical Design : Use factorial designs to test temperature, pressure, and catalytic effects .
Q. What methodologies address contradictions in reported environmental degradation rates of 1,2,3,4-Tetrachlorocyclopentane?
Contradictions often stem from variable microbial activity or photolytic conditions. Solutions include:
Q. How can structure-activity relationships (SARs) predict the ecotoxicological effects of 1,2,3,4-Tetrachlorocyclopentane?
SAR models integrate physicochemical properties and bioassay
- QSAR Models : Use log Kow and molecular polarizability to predict bioaccumulation in aquatic organisms .
- Toxicity Endpoints : Correlate LC50 values with electronic parameters (e.g., LUMO energy) from computational chemistry .
- Cross-Species Validation : Test predictions against Daphnia magna and Danio rerio assays .
Q. What protocols minimize degradation during sample preparation for 1,2,3,4-Tetrachlorocyclopentane analysis?
- Storage Conditions : –20°C in amber vials with PTFE-lined caps to prevent photolysis .
- Extraction : Accelerated solvent extraction (ASE) at 50°C with hexane/acetone (3:1) to reduce hydrolysis .
- Derivatization : Avoid basic conditions; use silylation agents for GC-MS compatibility .
Safety and Compliance
Q. What safety protocols are critical for handling 1,2,3,4-Tetrachlorocyclopentane in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
